molecular formula C20H21N5O2 B11776559 1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopentanecarbonitrile

1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopentanecarbonitrile

Cat. No.: B11776559
M. Wt: 363.4 g/mol
InChI Key: NMHHAAFLTKKFIB-UHFFFAOYSA-N
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Description

1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopentanecarbonitrile is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopentanecarbonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the pyrido[4,3-D]pyrimidine core, which is then functionalized to introduce the amino, methoxy, and oxo groups. The phenyl ring is subsequently attached through a series of coupling reactions, and finally, the cyclopentanecarbonitrile moiety is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopentanecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxo group would produce a secondary alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopentanecarbonitrile is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopentanecarbonitrile exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclohexanecarbonitrile
  • 1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclobutanecarbonitrile

Uniqueness

Compared to similar compounds, 1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopentanecarbonitrile is unique due to its specific combination of functional groups and ring structures. This uniqueness can lead to distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

1-[4-(4-amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-d]pyrimidin-6-yl)phenyl]cyclopentane-1-carbonitrile

InChI

InChI=1S/C20H21N5O2/c1-27-19-23-15-8-11-25(18(26)16(15)17(22)24-19)14-6-4-13(5-7-14)20(12-21)9-2-3-10-20/h4-7H,2-3,8-11H2,1H3,(H2,22,23,24)

InChI Key

NMHHAAFLTKKFIB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C(=N1)N)C(=O)N(CC2)C3=CC=C(C=C3)C4(CCCC4)C#N

Origin of Product

United States

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